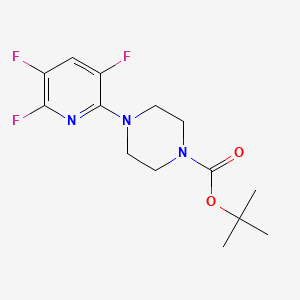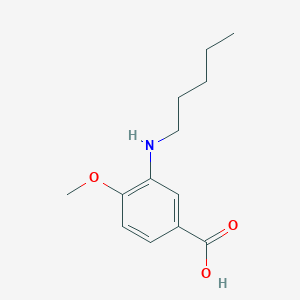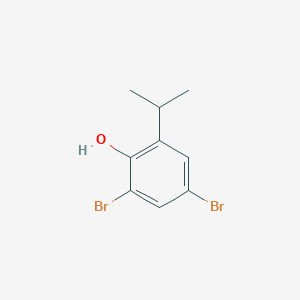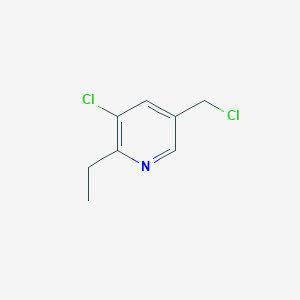![molecular formula C20H25BO3 B8335439 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE](/img/structure/B8335439.png)
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE typically involves the reaction of 3-benzyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
化学反应分析
Types of Reactions
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and advanced materials.
作用机制
The mechanism of action for 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Uniqueness
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is unique due to its specific structural features, which confer enhanced stability and reactivity in Suzuki–Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
属性
分子式 |
C20H25BO3 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
2-(3-benzyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-11-12-18(22-5)16(14-17)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
InChI 键 |
UEVUULZKLMZFLR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8335362.png)




![1-[7-(2,3-Dihydro-indole-1-sulfonyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B8335406.png)




![7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8335447.png)

